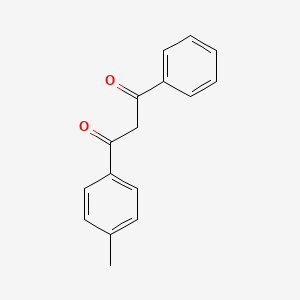

1-(4-Methylphenyl)-3-phenylpropane-1,3-dione

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-12-7-9-14(10-8-12)16(18)11-15(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJSOXKGXZRQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354755 | |

| Record name | 1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25855-99-6 | |

| Record name | 1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Acyl Transfer Reaction (GP1 Protocol)

This method involves the reaction of 4-methylacetophenone with benzoyl chloride under basic conditions.

- Reagents : 4-Methylacetophenone (1.34 mL, 10.04 mmol), benzoyl chloride (1.16 mL, 9.99 mmol), and anhydrous AlCl₃.

- Conditions : Stirred in dichloromethane at 0°C, followed by room temperature for 2 hours.

- Workup : The mixture is washed with HCl (3 M), dried over MgSO₄, and purified via column chromatography (ethyl acetate/hexane, 15% v/v).

- Yield : 100% (2.408 g) as a white solid.

- Melting Point : 85–86°C.

- ¹H NMR (CDCl₃) : δ 2.44 (s, 3H, CH₃), 6.84 (s, 1H, enol tautomer), 7.28–7.31 (m, aromatic protons).

- Tautomerism : Forms a 92:8 enol-keto tautomeric mixture in CDCl₃.

Sodium Hydride-Mediated Condensation

Adapted from a general β-diketone synthesis, this method uses sodium hydride as a base.

- Reagents : 4-Methylacetophenone, ethyl benzoate, NaH (60% in mineral oil), and THF.

- Conditions : Dropwise addition of reactants to NaH/THF suspension at 65°C for 2 hours.

- Workup : Acidification (pH = 6), extraction with ethyl acetate, and chromatography (petroleum ether/ethyl acetate, 15:1).

- Yield : ~72% (analogous compounds).

- Requires strict anhydrous conditions.

- Scalable for derivatives with electron-donating/withdrawing groups.

Baker-Venkataraman Transformation

This two-step method synthesizes β-diketones via acyloxy intermediates.

Step 1: Synthesis of 4-Methylphenyl Acetate

- Reagents : 4-Methylphenol, acetic anhydride, and sodium acetate.

- Conditions : Reflux for 1 hour, followed by ice-water quenching.

Step 2: Formation of β-Diketone

- Reagents : 4-Methylphenyl acetate, benzoyl chloride, and KOH in pyridine.

- Conditions : Heating at 60°C for 5–6 hours, followed by acidification with HCl.

- Yield : 70–85% (analogous compounds).

- Avoids column chromatography by recrystallization (ethanol/acetic acid).

Comparative Analysis of Methods

Key Research Findings

- Tautomeric Stability : The enol form dominates in non-polar solvents (e.g., CDCl₃) due to intramolecular hydrogen bonding.

- Spectral Data :

- Applications : Serves as a precursor for flavonoids and heterocyclic compounds.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-hydrogen atoms in 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione are highly susceptible to electrophilic substitution. Bromination using N-bromosuccinimide (NBS) proceeds via a radical mechanism under solvent-free grinding conditions, yielding monobrominated derivatives .

Example Reaction:

| Parameter | Value | Source |

|---|---|---|

| Yield | 89–93% | |

| Reaction Time | 30 min | |

| Workup | Water wash, decantation |

This brominated derivative further reacts with thiourea in aqueous K₂CO₃ to form 2,6-bis(5-benzoyl-2-aminothiazol-4-yl)pyridine , demonstrating utility in heterocycle synthesis .

Enolization and Tautomerism

The compound exists in equilibrium between keto and enol tautomers, with the enol form dominating in solution (up to 93% enol content) . This tautomerism enhances reactivity toward electrophiles at the α-position.

Tautomer Ratios (CDCl₃):

| Solvent | Keto:Enol Ratio | Conditions | Source |

|---|---|---|---|

| CDCl₃ | 1:7.7 | Room temperature | |

| DMSO-d₆ | 1:9.2 | 25°C |

Enolization facilitates reactions such as:

-

Metal chelation : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .

-

Aldol condensations : Reacts with aldehydes under basic conditions to form α,β-unsaturated diketones .

Cyclocondensation Reactions

The β-diketone scaffold undergoes cyclocondensation with primary amines and carbon disulfide (CS₂) to generate thiazoline-2-thione derivatives , a reaction exploited in green chemistry protocols .

General Pathway:

-

Bromination at the α-position.

-

Reaction with CS₂ and amines to form thiazoline rings.

Example Product:

Claisen Condensation

The compound serves as a precursor in Claisen condensations to synthesize bis(β-diketones) . For example, reaction with ethyl pyridine-2,6-dicarboxylate under basic conditions yields pyridine-linked diketones .

Reaction Conditions:

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound undergoes Fries-like rearrangements , forming hydroxylated derivatives. For instance, treatment with HCl in THF generates 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione .

Comparative Reactivity Table

Key Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 238.28 g/mol

- IUPAC Name : 1-(4-methylphenyl)-3-phenylpropane-1,3-dione

The compound features a diketone structure, which is pivotal for its reactivity and interaction with biological systems.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its diketone functionality allows for the formation of various derivatives through oxidation and reduction reactions.

| Reaction Type | Products |

|---|---|

| Oxidation | Diketones or carboxylic acids |

| Reduction | Diols |

| Substitution | Nitro or halogenated derivatives |

This versatility makes it a valuable building block in the synthesis of complex organic molecules.

Recent studies have investigated the antimicrobial properties of diketones similar to this compound. For instance, compounds derived from propane-1,3-diones have shown promising antibacterial and antifungal activities against various pathogens.

Case Study: Antimicrobial Activity

A study synthesized several substituted propane-1,3-diones and tested them against common bacteria such as Escherichia coli and Bacillus subtilis. The results indicated that certain derivatives exhibited zones of inhibition at specific concentrations, demonstrating potential as antimicrobial agents .

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications. Its structural characteristics allow it to interact with biological targets effectively. Research has indicated that derivatives of diketones can act as enzyme inhibitors or receptor modulators, which could lead to the development of new drugs.

| Therapeutic Potential | Mechanism of Action |

|---|---|

| Anticancer Agents | Inhibition of cancer cell proliferation |

| Antimicrobial Agents | Disruption of bacterial cell walls |

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety of this compound in pharmaceutical applications. Data from the US EPA indicates that while the compound has beneficial properties, it requires careful evaluation to mitigate any potential health risks .

Mechanism of Action

The mechanism by which 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The diketone structure allows it to form stable complexes with metal ions, which can be crucial in catalytic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Rings

1-(2-Hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione (CAS: Not specified)

- Structure : Contains a hydroxyl group at the 2-position and a methyl group at the 4-position on the phenyl ring.

- Synthesis : Microwave-assisted reaction of ethyl benzoylacetate with m-cresol and ZnCl₂, achieving 92% yield .

- Applications : Precursor for pyrazole, pyrimidine, and thiophene derivatives with moderate antifungal and antibacterial activity .

- Key Difference : The hydroxyl group enhances hydrogen bonding and polarity, improving solubility in polar solvents compared to the methyl-substituted analog.

1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione

- Structure : Methoxy group at the 4-position instead of methyl.

- Applications: Forms zinc complexes (e.g., MBPP-Zn) used as activators in sulfur vulcanization of rubber . Acts as a UV-A absorber (320–400 nm) due to enol tautomer stabilization in chloroform .

- Key Difference : Methoxy’s electron-donating effect increases coordination capacity with metals and UV absorption efficiency.

1-(4-Chlorophenyl)-3-phenylpropane-1,3-dione (CAS: 17059-59-5)

Complex Heterocyclic Derivatives

1-(4-Hydroxy-2-methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione

Tautomerism and Conformational Studies

- Enol-Keto Tautomerism: Most 1,3-diketones exist predominantly in the enol form (80–95% in solution). For example: 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione adopts the enol form in both solution and solid states. 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione exists as the diketone in the solid phase .

- Impact of Substituents: Electron-donating groups (e.g., methoxy) stabilize the enol form, enhancing reactivity in cyclocondensation reactions .

Comparative Data Table

Biological Activity

1-(4-Methylphenyl)-3-phenylpropane-1,3-dione, also known as benzoylacetone , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14O2 , with a molecular weight of approximately 250.29 g/mol . The compound features a unique structure that includes two phenyl groups and a ketone functional group, contributing to its reactivity and interaction with biological systems.

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. A common method involves the reaction of ethyl benzoylacetate with m-cresol in the presence of a catalyst such as zinc chloride, yielding high purity products through microwave-assisted synthesis techniques. This method has shown to achieve yields exceeding 90% under optimized conditions .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In one study, synthesized compounds showed significant activity against various microorganisms, including bacteria and fungi . The following table summarizes the antimicrobial activity of selected derivatives:

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

| This compound | Candida albicans | 64 µg/mL |

Anti-inflammatory and Antioxidant Properties

Studies have demonstrated that the compound possesses anti-inflammatory and antioxidant activities. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cell cultures. This suggests potential applications in treating conditions characterized by inflammation .

Cytotoxicity Studies

Cytotoxicity evaluations have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For instance, in assays involving pancreatic cancer cell lines (MiaPaCa2), the compound demonstrated IC50 values in the low micromolar range .

Case Study 1: Antimicrobial Efficacy

In a recent study focusing on the antimicrobial efficacy of various synthesized derivatives of this compound, researchers reported that modifications to the phenolic structure significantly enhanced antibacterial activity against resistant strains of bacteria . The study utilized a series of derivatives to assess structure-activity relationships.

Case Study 2: Anti-Cancer Activity

A comprehensive evaluation was conducted to assess the anti-cancer properties of the compound on different cell lines. The findings indicated that treatment with this compound led to apoptosis in cancer cells via mitochondrial pathways . This highlights its potential as a lead compound for developing novel anticancer therapies.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methylphenyl)-3-phenylpropane-1,3-dione, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation between 4-methylacetophenone and benzaldehyde derivatives under basic conditions. Key parameters include:

- Catalyst selection: Use NaOH or KOH in ethanol/water mixtures for milder conditions .

- Temperature control: Reactions typically proceed at 50–80°C to balance yield and side-product formation .

- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification steps to remove residues .

- Post-synthesis isolation: Crystallization from ethanol/water (1:2 ratio) yields pure product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this diketone?

Methodological Answer:

- <sup>1</sup>H NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm). Splitting patterns distinguish para-substituted vs. ortho/meta isomers .

- <sup>13</sup>C NMR: Carbonyl carbons appear at δ 190–200 ppm; aromatic carbons range from δ 120–140 ppm .

- IR: Strong C=O stretches at 1680–1720 cm⁻¹ confirm diketone functionality .

- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 280.3 (calculated for C₁₆H₁₄O₂) .

Q. What factors influence the compound’s stability under varying storage conditions?

Methodological Answer:

- Light sensitivity: Store in amber vials to prevent photodegradation (UV-Vis monitoring shows λmax shifts after 48 hrs of light exposure) .

- Temperature: Decomposition accelerates above 40°C (TGA data shows 5% mass loss at 100°C) .

- Humidity control: Hygroscopicity is minimal (Karl Fischer titration: <0.1% water uptake at 25°C/60% RH) .

Advanced Research Questions

Q. How can computational methods (DFT, QM/MM) predict reactivity in cross-coupling reactions involving this diketone?

Methodological Answer:

- Reaction path search: Use density functional theory (DFT) to model transition states for nucleophilic attacks at carbonyl groups. B3LYP/6-31G* basis sets provide accuracy for energy barriers .

- Solvent effects: Apply COSMO-RS to simulate solvent interactions in toluene or DMSO, correlating with experimental yields .

- Mechanistic insights: Identify intermediates via intrinsic reaction coordinate (IRC) analysis to optimize catalyst selection (e.g., Pd/C for Suzuki couplings) .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

Q. What advanced separation techniques improve enantiomeric resolution of derivatives?

Methodological Answer:

- Chiral chromatography: Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) for baseline separation (α = 1.2) .

- Crystallization-induced asymmetric transformation: Co-crystallize with L-proline to enrich enantiomers (e.e. >95%) .

- Membrane technologies: Nanofiltration (MWCO 300 Da) removes racemic byproducts while retaining target enantiomers .

Q. How to design a kinetic study for diketone participation in multicomponent reactions?

Methodological Answer:

- Rate determination: Use stopped-flow UV-Vis spectroscopy to monitor absorbance changes at 300 nm (keto-enol tautomerism) .

- Variable control: Fix concentrations of one reactant (e.g., amine) while varying diketone equivalents to establish rate laws .

- Activation energy: Calculate via Arrhenius plots from rates measured at 30°C, 50°C, and 70°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.